Propene-d6
Overview
Description
Propene-d6 is a useful research compound. Its molecular formula is C3H6 and its molecular weight is 48.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hyperpolarization and Imaging Applications : Propene-d6 has been used to create hyperpolarized propane-d6 gas through heterogeneous parahydrogen-induced polarization (HET-PHIP). This process was achieved using a Rh/TiO2 solid catalyst with Rh nanoparticles. Hyperpolarized propane-d6 demonstrated a long lifetime and was not susceptible to paramagnetic impurities, making it potentially useful for bioimaging applications, including low-field MRI (Kovtunov et al., 2014).
Catalysis Research : this compound is used in studies exploring the formation of active sites on catalysts for olefin metathesis, a process critical for propene production. Tungsten trioxide (WO3) has shown high activity for this reaction, and studies on WO3 provide insights into the mechanism of active site formation (Cheng & Lo, 2012).
Surface Chemistry and Catalytic Reactions : Research involving this compound has been conducted to understand the reactions of propylene over reduced molybdena-alumina catalysts, which include isomerization, metathesis, and hydrogenation, alongside isotope exchange experiments (Lombardo et al., 1980).
Hydrogenation Studies : Studies on the hydrogenation of propene on Pt catalysts in aqueous solution have utilized deuterium-tracer techniques to understand the distribution of deuterium in the product propane, revealing insights into the reaction intermediates and mechanisms (Shimazu & Kita, 1984).
Alkyne Hydrogenation for Catalyst Design : this compound is also relevant in the gas-phase hydrogenation of propyne to propene, which aids in understanding structure-selectivity-activity relationships in heterogeneous catalysts based on metals like Pd, Ni, Au, and Cu. This research is crucial for designing more selective catalysts (Bridier et al., 2010).
Plasma Science : In plasma physics, the electron scattering cross sections of propene have been studied, which is important for understanding its behavior as a by-product in plasma irradiation processes in fusion devices (Singh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-QNYGJALNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164851 | |
Record name | Propene-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-52-8 | |
Record name | Propene-d6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propene-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1517-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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